molecular formula C21H22N2O B7018621 N-methyl-1-(3-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine

N-methyl-1-(3-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B7018621
M. Wt: 318.4 g/mol
InChI Key: IPPDIFLBETUJFW-UHFFFAOYSA-N
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Description

N-methyl-1-(3-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that features a unique structure combining phenylmethoxy, pyridinylmethyl, and methanamine groups

Properties

IUPAC Name

N-methyl-1-(3-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-23(16-20-10-6-12-22-14-20)15-19-9-5-11-21(13-19)24-17-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPDIFLBETUJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)OCC2=CC=CC=C2)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(3-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-phenylmethoxybenzaldehyde, which is then subjected to reductive amination with N-methylmethanamine and pyridin-3-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is also common to maintain consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can target the aromatic rings or the nitrogen-containing groups, potentially yielding various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-methyl-1-(3-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-methyl-1-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
  • N-methyl-1-(3-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
  • N-methyl-1-(3-phenylmethoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine

Comparison: Compared to these similar compounds, N-methyl-1-(3-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine is unique due to the specific positioning of the phenylmethoxy and pyridinylmethyl groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

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